3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine
Overview
Description
Synthesis Analysis
The synthesis of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine and related compounds involves several key strategies, including oxidative skeletal rearrangement, reductive amination, and direct polycondensation processes. One innovative approach for BINAM derivatives involves an oxidative rearrangement that includes C-C bond cleavage and nitrogen migration, enabling access to U-shaped azaacenes otherwise difficult to prepare selectively (Takeda, Okazaki, & Minakata, 2014). Additionally, reductive amination has been employed for the synthesis of C2-symmetrical BINAM derivatives with chelating groups, showcasing potential for asymmetric catalysis applications (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000).
Molecular Structure Analysis
The molecular structure of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine features a binaphthyl backbone with dimethyl groups enhancing its steric and electronic properties. Structural studies reveal preferences for certain conformations influenced by the substitution pattern on the naphthalene rings. For instance, the solution conformation of similar binaphthyl compounds indicates preferences for cisoid or quasi-perpendicular arrangements of the naphthyl moieties, which significantly impact their chemical behavior and applications (Rosini, Franzini, Salvadori, & Spada, 1992).
Chemical Reactions and Properties
BINAMs and their derivatives participate in a variety of chemical reactions, demonstrating their versatility as ligands in asymmetric synthesis and as intermediates in organic transformations. Their ability to undergo oxidative rearrangements, engage in Friedländer condensations, and form co-crystals through hydrogen bonding showcases their chemical diversity. Notably, the BINAM-derived prolinamides serve as efficient organocatalysts in solvent-free conditions, highlighting their utility in green chemistry (Bañón-Caballero, Guillena, & Nájera, 2013).
Physical Properties Analysis
The physical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine, such as solubility, melting points, and optical activity, are significantly influenced by its molecular structure. The presence of dimethyl groups and the specific conformation adopted by the binaphthyl rings affect its physical characteristics, including its ability to form stable crystals and engage in specific interactions with solvents and other molecules.
Chemical Properties Analysis
The chemical properties of 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine are defined by its reactivity towards various chemical reagents, its potential as a ligand in catalysis, and its role in synthesis. Its reactivity is modulated by the electronic effects of the dimethyl groups and the spatial arrangement of the binaphthyl core, enabling selective transformations and functionalizations tailored for specific applications in organic synthesis and material science.
- Oxidative skeletal rearrangement and synthesis of U-shaped azaacenes (Takeda, Okazaki, & Minakata, 2014).
- Synthesis of C2-symmetrical BINAM derivatives with chelating groups (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000).
- Solvent-free enantioselective Friedländer condensation with BINAM-derived prolinamides (Bañón-Caballero, Guillena, & Nájera, 2013).
- Solution conformation studies of BINAM derivatives (Rosini, Franzini, Salvadori, & Spada, 1992).
Scientific Research Applications
Conformational Studies : The solution conformation of C2-symmetric 1,1'-binaphthyl compounds, including "3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine", has been studied using methods like MMX calculations and absorption and CD spectra analysis. These studies are crucial for understanding the molecular structure and properties of these compounds (Rosini et al., 1992).
Fluorescence Polymer Sensors : Research indicates that (S)-binaphthalene-based polymer sensors exhibit remarkable fluorescence enhancement, particularly with the addition of fluoride ions. This characteristic makes them useful in the direct visual detection of fluoride ions (Li et al., 2014).
Asymmetric Catalysis : The compound has been used in the synthesis of potentially tetradentate ligands for asymmetric catalysis. Such ligands are pivotal in creating chiral molecules, which are important in pharmaceuticals and other applications (Vyskocil et al., 2000).
Oxidative Skeletal Rearrangement : A study demonstrated an oxidative skeletal rearrangement involving this compound. This rearrangement enables access to unique azaacenes, which are otherwise challenging to prepare (Takeda et al., 2014).
Enantioselective Henry Reaction : The compound has been used in catalyzing the Henry reaction, yielding various nitroaldols with high enantiomeric excess. This reaction is significant in the synthesis of chiral compounds (Arai et al., 2007).
Polyimide Synthesis : Research on polyimides derived from this compound and their resistive switching characteristics indicates potential applications in electronic memory devices (Yang et al., 2018).
Chiral Stationary Phases : The compound has been used in the preparation of chiral stationary phases, which are essential for the separation of enantiomers in analytical chemistry (Ryoo & Armstrong, 2007).
Electrochemical Synthesis : A study on the electrochemical synthesis of 1,1'-binaphthalene-2,2'-diamines indicates a green and efficient approach for synthesizing these compounds, highlighting their environmental and sustainable aspects (Fan et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(4-amino-3-methylnaphthalen-1-yl)-2-methylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-13-11-19(15-7-3-5-9-17(15)21(13)23)20-12-14(2)22(24)18-10-6-4-8-16(18)20/h3-12H,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGMIZQLGXBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157019 | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
CAS RN |
13138-48-2 | |
Record name | 3,3′-Dimethyl[1,1′-binaphthalene]-4,4′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13138-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dimethyl(1,1'-binaphthalene)-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethyl[1,1'-binaphthalene]-4,4'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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